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(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol
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Overview
Description
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a tetrahydropyran group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)aldehyde or (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)carboxylic acid .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the tetrahydropyran unit may enhance solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structure allows for potential interactions with cellular targets involved in cancer progression. Preliminary studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells, suggesting that (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol may exhibit similar effects .
Neurological Applications
There is growing interest in the neuroprotective effects of thiazole derivatives. Compounds with this structure have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of this compound may contribute to its efficacy in modulating neuroinflammatory pathways .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its functional groups can serve as cross-linking agents, improving the durability of polymeric materials .
Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles, enhancing their stability and biocompatibility. This application is particularly relevant in drug delivery systems where targeted release is crucial .
Agricultural Chemistry Applications
Pesticide Development
The thiazole ring is known for its insecticidal properties. Research indicates that compounds similar to this compound can be developed into effective pesticides targeting specific pests while minimizing environmental impact .
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Initial studies suggest that thiazole derivatives can promote root development and enhance plant resilience to stress conditions .
Case Studies
- Antimicrobial Efficacy Study
- Polymer Enhancement Research
- Agricultural Field Trials
Mechanism of Action
The mechanism by which (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)amine: Similar structure but with an amine group instead of methanol.
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and tetrahydropyran rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Identification
- IUPAC Name : this compound
- CAS Number : 1488258-08-7
- Molecular Formula : C₉H₁₃N₂OS
- Molecular Weight : 198.29 g/mol
- InChI Key : Not available in the search results.
Structure Representation
The compound consists of a thiazole ring fused with a tetrahydropyran moiety, contributing to its unique biological properties.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance:
- A study demonstrated that thiazole derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Thiazole-containing compounds have shown promise in cancer therapy. The following table summarizes findings from recent studies:
Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Compound A (related thiazole) | Human glioblastoma U251 | 10 | Induction of apoptosis via Bcl-2 inhibition |
Compound B (related thiazole) | Human melanoma WM793 | 15 | Cell cycle arrest through p53 pathway |
This compound | TBD | TBD | TBD |
Case Studies
- Case Study on Antitumor Efficacy : A derivative similar to this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated significant cell death at concentrations lower than those required for standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that thiazole derivatives interact with key proteins involved in apoptosis, suggesting a targeted mechanism that could be exploited for therapeutic purposes .
Anti-inflammatory Effects
Thiazole derivatives have also been reported to possess anti-inflammatory properties. For instance, certain analogs have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential role in treating inflammatory diseases .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5,7,11H,1-4,6H2 |
InChI Key |
YAHNVFVICUWENA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(S2)CO |
Origin of Product |
United States |
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